molecular formula C16H19BF2N2O2 B1407908 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1430751-16-8

1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1407908
CAS No.: 1430751-16-8
M. Wt: 320.1 g/mol
InChI Key: FHFUFFKAVJDRLL-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Boronate Chemistry

The development of pyrazole boronate chemistry represents a fascinating intersection of heterocyclic and organometallic research that has evolved significantly over the past several decades. The foundational work in pyrazole chemistry began in the late 19th century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. Subsequently, Hans von Pechmann developed classical synthetic methods in 1898 for pyrazole preparation using acetylene and diazomethane. These early discoveries established pyrazoles as important five-membered heterocycles containing two adjacent nitrogen atoms in ortho-substitution.

The integration of boron functionality into pyrazole systems emerged much later, building upon the broader development of organoboron chemistry. The synthesis of pyrazole boronic acid derivatives gained particular momentum with the recognition of their utility as versatile synthetic intermediates. Modern synthetic approaches to pyrazole-4-boronic acid pinacol esters have demonstrated significant improvements over traditional methods, particularly in terms of operational simplicity and cost-effectiveness. The evolution from expensive starting materials like 4-bromo-1H-pyrazole to more accessible synthetic routes using malonaldehyde as a starting material represents a notable advancement in the field.

The historical progression of poly(pyrazolyl)borate ligands, first described by Trofimenko during the 1960s, established an important foundation for understanding boron-pyrazole interactions. These scorpionate ligands provided early insights into the coordination chemistry of boron-containing pyrazole systems and demonstrated the potential for creating stable, multidentate ligands with tunable electronic properties. The development of these systems laid crucial groundwork for the more sophisticated boronate ester derivatives that emerged in subsequent decades.

Contemporary research has focused on developing mild synthetic conditions for pyrazole boronate preparation, moving away from harsh reductant conditions that limited functional group tolerance. The introduction of palladium-catalyzed borylation reactions has particularly revolutionized the field, enabling the synthesis of previously inaccessible pyrazole boronate derivatives under relatively mild conditions.

Significance in Heterocyclic Organometallic Chemistry

Pyrazole boronate esters occupy a unique position in heterocyclic organometallic chemistry due to their distinctive electronic and structural properties. The incorporation of boron centers into pyrazole frameworks creates compounds that exhibit Lewis acidic behavior while maintaining the aromatic character of the heterocyclic ring system. This combination results in molecules with exceptional versatility in both synthetic applications and coordination chemistry.

The electronic properties of boronic acids and their esters are particularly noteworthy, as they function as Lewis acids with typical pKa values ranging from 4 to 10. The specific electronic characteristics can be fine-tuned through substituent effects, with electron-withdrawing groups decreasing pKa values and electron-donating groups having the opposite effect. In physiological conditions, boronic acids exist primarily in their protonated, uncharged trigonal form, but can convert to anionic tetrahedral forms at higher pH values, creating pH-dependent equilibrium systems.

The structural versatility of pyrazole boronates enables diverse synthetic transformations. Palladium-catalyzed oxidative homocoupling reactions have demonstrated the utility of pyrazole boronic esters in constructing bipyrazole systems, particularly 4,4'-bipyrazole and related symmetric bipyrazoles. These reactions proceed under mild conditions using air and water as oxidants, highlighting the practical advantages of these organometallic intermediates.

Recent advances in synthetic methodology have expanded the scope of accessible pyrazole boronate structures. The development of copper-catalyzed aminoboration from hydrazones represents a novel approach to generating borylated pyrazoles. Additionally, sydnone cycloaddition routes have provided alternative synthetic pathways to pyrazole boronic esters, further demonstrating the versatility of these compounds in heterocyclic synthesis.

The significance of these compounds extends beyond simple synthetic utility to encompass their role in developing new materials and catalytic systems. Metal-organic frameworks incorporating bipyrazolate ligands derived from pyrazole boronates have shown promise in materials science applications. The ability to systematically modify both the pyrazole core and the boronate functionality provides unprecedented opportunities for property tuning in these advanced materials.

Nomenclature and Classification

The systematic nomenclature of 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- follows established IUPAC conventions for heterocyclic compounds containing both nitrogen and boron functionalities. The compound's formal IUPAC name is 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, which systematically describes each component of the molecule.

The molecular formula C16H19BF2N2O2 indicates a molecular weight of 320.1 grams per mole. The compound contains several distinct structural elements that define its classification within organometallic chemistry. The pyrazole core represents a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The 4-position of the pyrazole ring bears the boronate ester functionality, specifically a pinacol boronate group characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent.

The N-1 position of the pyrazole ring features a (2,5-difluorophenyl)methyl substituent, which can be further classified as a benzyl group bearing two fluorine atoms in the 2 and 5 positions of the aromatic ring. This substitution pattern creates a compound that can be categorized as both a boronate ester and a fluorinated heterocycle, placing it at the intersection of several important chemical families.

Structural Component Chemical Description Molecular Contribution
Pyrazole Core 1H-pyrazole ring system C3H3N2
Boronate Ester Pinacol boronate group BC6H12O2
Benzyl Substituent 2,5-difluorobenzyl group C7H5F2
Total Molecular Formula Complete structure C16H19BF2N2O2

The classification of this compound within chemical databases typically includes categories such as boronic esters, nitrogen heterocycles, and fluorinated organic compounds. The presence of the pinacol protecting group on the boronic acid functionality classifies it specifically as a boronate ester rather than a free boronic acid, which has important implications for its stability and reactivity profile.

Alternative naming conventions used in chemical literature include systematic descriptions such as "1-(2,5-difluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" and various shortened forms that emphasize different structural aspects. The compound's CAS registry number 1430751-16-8 provides a unique identifier that transcends nomenclature variations and ensures accurate identification across different chemical databases and literature sources.

Related Difluorophenylpyrazole Derivatives

The structural diversity within the difluorophenylpyrazole family demonstrates the extensive possibilities for molecular modification and functional optimization. Several closely related compounds share structural similarities with 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, providing insights into structure-activity relationships and synthetic accessibility.

The compound 5-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid represents a significant structural analog that maintains the 2,5-difluorophenyl substitution pattern while incorporating a carboxylic acid functionality instead of the boronate ester. With a molecular formula of C10H6F2N2O2 and molecular weight of 224.16 grams per mole, this derivative demonstrates how functional group modifications can significantly alter molecular properties while preserving the core difluorophenyl-pyrazole framework.

Another important related structure is 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride, which features the difluorophenyl group directly attached to the pyrazole ring rather than through a methylene linker. This compound, with CAS number 2344680-50-6 and molecular formula C9H6F2N2·HCl, illustrates how positional isomerism and salt formation can create distinct chemical entities within the same structural family.

The compound 3-(2,5-difluorophenyl)-5-methyl-1H-pyrazole, identified by CAS number 1310742-26-7, represents another variation where methyl substitution at the 5-position of the pyrazole ring provides additional structural diversity. With a molecular weight of 194.18 grams per mole and molecular formula C10H8F2N2, this derivative demonstrates how simple alkyl modifications can create new chemical entities with potentially different biological and chemical properties.

Compound Name Molecular Formula Molecular Weight Key Structural Features
Target Compound C16H19BF2N2O2 320.1 g/mol Benzyl linker, boronate ester
5-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid C10H6F2N2O2 224.16 g/mol Direct phenyl attachment, carboxylic acid
3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride C9H6F2N2·HCl 216.62 g/mol Direct phenyl attachment, hydrochloride salt
3-(2,5-difluorophenyl)-5-methyl-1H-pyrazole C10H8F2N2 194.18 g/mol Direct phenyl attachment, methyl substitution

More complex derivatives include 4-(difluoromethyl)-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole, which incorporates additional fluorine substitution through a difluoromethyl group. This compound, with molecular formula C11H8F4N2 and CAS number 2137818-25-6, represents the upper end of fluorine incorporation within this chemical family and demonstrates the potential for creating highly fluorinated pyrazole derivatives.

The synthetic accessibility of these related compounds varies considerably based on their structural complexity and the availability of appropriate starting materials. Simple derivatives like the methyl-substituted analogs can often be prepared through straightforward modifications of established synthetic routes. However, more complex structures incorporating multiple functional groups or extensive fluorine substitution may require specialized synthetic approaches and more sophisticated reaction conditions.

The biological and chemical properties of these related compounds provide valuable insights into structure-activity relationships within the difluorophenylpyrazole family. The systematic variation of substituents, functional groups, and substitution patterns enables researchers to optimize molecular properties for specific applications while maintaining the beneficial characteristics associated with the difluorophenyl-pyrazole core structure.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(18)5-6-14(11)19/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUFFKAVJDRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a notable example that has been investigated for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit substantial antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several types of cancer, including:

  • Breast Cancer (MCF-7)
  • Cervical Cancer (SiHa)
  • Prostate Cancer (PC-3)

In vitro assays utilizing the MTT method revealed that certain pyrazole derivatives possess IC50 values indicating significant cytotoxicity. For instance, a related pyrazole compound exhibited an IC50 value of 2.13 ± 0.80 µM against MCF-7 cells and 4.34 ± 0.98 µM against SiHa cells . These findings suggest that modifications to the pyrazole scaffold can enhance its anticancer efficacy.

The mechanisms by which pyrazole derivatives exert their anticancer effects often involve:

  • Inhibition of Tubulin Polymerization : Many pyrazole compounds act as tubulin polymerization inhibitors, disrupting the mitotic spindle formation necessary for cell division .
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Kinases : Some derivatives selectively inhibit kinases involved in cancer progression and survival.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Key observations include:

Structural FeatureEffect on Activity
Substituents on the phenyl ringAltered potency and selectivity
Presence of dioxaborolane groupEnhanced stability and bioactivity
Positioning of fluorine atomsIncreased lipophilicity and binding affinity

Studies indicate that the presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets .

Case Studies

  • Antitumor Study : A study conducted on a series of pyrazole derivatives demonstrated significant antitumor properties against HeLa and SKOV3 cell lines with micromolar IC50 values. The structure of the compounds was optimized to enhance their binding affinity to tubulin .
  • In Vivo Efficacy : In vivo studies have confirmed that certain pyrazole derivatives exhibit antitumor activity in animal models, further supporting their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can exhibit anticancer properties. The incorporation of the dioxaborolane unit in this specific compound may enhance its ability to inhibit tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Compounds featuring pyrazole structures have been reported to possess antimicrobial activity. The unique electronic properties imparted by the difluorophenyl group may increase the efficacy of this compound against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. Compounds similar to 1H-Pyrazole have demonstrated the ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthesis and Development

The synthesis of 1H-Pyrazole derivatives often involves multi-step processes that incorporate various reagents and conditions. For instance, the use of boron-containing reagents has been shown to facilitate the formation of dioxaborolane structures effectively. The synthetic methodologies employed can significantly influence the yield and purity of the final product .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives exhibited selective cytotoxicity against human cancer cell lines. The specific compound under discussion was synthesized using a modified Suzuki coupling reaction, which allowed for precise control over substituent placement on the pyrazole ring .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a difluorophenyl substitution showed enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in biological activity .

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • The target compound’s 2,5-difluorophenyl group contrasts with analogs like 1-(2,3-difluoro-benzyl) and 3-(4-fluorophenyl) . Fluorine placement affects lipophilicity, metabolic stability, and target binding. For example, 2,5-difluoro substitution may enhance π-stacking interactions in enzyme active sites compared to mono-fluorinated derivatives.

Boronate Ester Utility

  • The pinacol boronate group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, a feature shared across all listed compounds . For instance, 1-methyl-4-(4-(pinacol boronate)phenyl)-1H-pyrazole is used in pesticide synthesis, highlighting the boronate’s role in diversifying molecular scaffolds.

Preparation Methods

Direct Synthesis via Boronate Ester Formation on Pyrazole Core

Method Overview:
This approach involves the initial synthesis of a pyrazole derivative bearing a boronate ester group, followed by functionalization with the difluorophenylmethyl moiety. The key step is the installation of the boronate group onto the pyrazole ring, which can be achieved through electrophilic borylation or by coupling with boronic acid derivatives.

Key Reaction:

  • Starting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , the boronate ester is already incorporated, which is a common intermediate in boron chemistry.
  • The difluorophenylmethyl group is introduced via nucleophilic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling, with appropriate aryl halides or boronic acids.

Research Findings:

  • A study reports the synthesis of similar boronate pyrazoles via Suzuki coupling, where the boronate ester on pyrazole reacts with difluorophenyl derivatives under palladium catalysis.
  • The process involves initial formation of the boronate ester pyrazole, followed by coupling with 2,5-difluorophenyl methyl halides or boronic acids.

Reaction Scheme:

Pyrazole-B(OR)2 + 2,5-difluorophenyl methyl halide → Cross-coupling → Target compound

Advantages:

  • High selectivity and yields.
  • Compatibility with various substituents.
  • Mild reaction conditions.

Limitations:

  • Requires pre-synthesized boronate ester pyrazoles.
  • Dependence on palladium catalysis.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Approach

Method Overview:
This is the most versatile and widely used method, involving the coupling of a boronic acid or ester with an aryl halide bearing the difluorophenyl group.

Key Reaction:

  • Use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as the boronate partner.
  • Coupling with 2,5-difluorophenyl methyl halides or related derivatives under palladium catalysis.

Research Findings:

  • Multiple studies demonstrate the effectiveness of Suzuki coupling in synthesizing such heteroaryl boronates, with yields often exceeding 80% under optimized conditions.
  • Typical reaction conditions involve Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts, with bases such as potassium carbonate or cesium carbonate, in solvents like dioxane or DMF, at elevated temperatures (~80-110°C).

Reaction Scheme:

Pyrazole-B(OR)2 + 2,5-difluorophenyl methyl halide → Suzuki coupling → Target compound

Advantages:

  • High functional group tolerance.
  • Suitable for complex molecule synthesis.

Limitations:

  • Requires pre-formed boronate esters.
  • Palladium catalyst sensitivity.

Summary of Preparation Methods in Data Table

Method Key Reagents Catalysts Solvent Conditions Typical Yield Remarks
Direct Boronate Ester Formation Pyrazole derivatives + boronic acids None - Mild, room temp 70-85% Requires prior boronate ester synthesis
Nucleophilic Substitution Pyrazole with leaving group + difluorophenyl methyl halide Base (K2CO3, NaH) DMF 20°C to 95°C 50-65% Suitable for initial functionalization
Suzuki-Miyaura Coupling Boronate ester + difluorophenyl methyl halide Pd catalyst Dioxane/DMF 80-110°C 80-90% Most efficient for final assembly

Notes and Considerations

  • Choice of Method: The Suzuki-Miyaura coupling is preferred for its high efficiency and selectivity, especially when synthesizing complex derivatives like the target compound.
  • Reactivity of Boronate Esters: The stability of the boronate ester under reaction conditions is crucial; protecting groups and reaction parameters must be optimized.
  • Electrophile Selection: The difluorophenylmethyl group can be introduced via halides or sulfonates; the halide route is more common.
  • Catalyst Optimization: Ligand choice and palladium source significantly influence yields and purity.
  • Reaction Monitoring: Techniques such as TLC, NMR, and MS are essential for tracking reaction progress and confirming product formation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-pyrazole derivatives with boronic ester functionalities?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. A typical route involves reacting a boronic acid precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a halogenated pyrazole intermediate under palladium catalysis. Hydrazine hydrate and acidic conditions (e.g., ethanol/HCl) are often used to form the pyrazole core .
  • Key Steps : (1) Protection of boronic acid as a pinacol ester for stability. (2) Optimize reaction temperature (60–100°C) and solvent (e.g., THF or DMF) to enhance yield. (3) Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures.

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substitution patterns (e.g., difluorophenyl methyl group at position 1 and boronic ester at position 4).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated C17H17BF2N2O2\text{C}_{17}\text{H}_{17}\text{B}\text{F}_{2}\text{N}_{2}\text{O}_{2}, expected [M+H]+^+ at 339.13) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure (if single crystals are obtainable) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the boronic ester. Avoid prolonged exposure to moisture or acidic conditions, which can degrade the dioxaborolane ring .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and rigorously dry glassware to minimize decomposition.

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for drug discovery applications?

  • Reaction Design :

  • Catalyst System : Use Pd(PPh3_3)4_4 or SPhos-Pd-G3 for Suzuki couplings with aryl halides.
  • Solvent Optimization : Test mixtures like DMF/H2_2O (4:1) or toluene/EtOH (3:1) to balance solubility and reactivity.
  • Base Selection : K2_2CO3_3 or Cs2_2CO3_3 for deprotonation without side reactions .
    • Data Contradictions : Discrepancies in yields may arise from trace oxygen or impurities; use degassed solvents and monitor reaction progress via TLC.

Q. What strategies are effective for analyzing contradictory solubility data in different solvents?

  • Approach :

  • Solubility Testing : Use UV-Vis spectroscopy to quantify solubility in DMSO, THF, and acetonitrile.
  • Polymorph Screening : DSC/TGA to identify crystalline forms affecting solubility.
  • Impurity Profiling : HPLC-MS to detect byproducts (e.g., hydrolyzed boronic acid) that may alter solubility .

Q. How can computational modeling predict the compound’s reactivity in catalytic cycles?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study boronic ester bond dissociation energy.
  • Molecular Docking : Simulate interactions with catalytic palladium centers to predict coupling efficiency.
  • Kinetic Studies : Use Eyring plots to correlate computed activation energies with experimental rates .

Q. What bioassay designs are suitable for evaluating its potential as an enzyme inhibitor?

  • Protocol :

  • Target Selection : Screen against kinases or proteases due to pyrazole’s affinity for ATP-binding pockets.
  • Assay Conditions : Use FRET-based assays with fluorogenic substrates (e.g., Z-LY-AMC for proteases) in pH 7.4 buffer.
  • Control Experiments : Include a boronic acid analog (e.g., bortezomib) to benchmark inhibition potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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